molecular formula C14H18N2O2 B14025206 Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate

Cat. No.: B14025206
M. Wt: 246.30 g/mol
InChI Key: FLTWKOSMDPKBJX-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate is a carbamate-protected derivative of the 3-azabicyclo[3.1.0]hexane scaffold, a bicyclic structure notable for its conformational rigidity and applications in medicinal chemistry. The compound features a benzyl carbamate group attached to the methylene bridge of the bicyclic core, which modulates its physicochemical properties and reactivity.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate

InChI

InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)16-8-13-11-6-15-7-12(11)13/h1-5,11-13,15H,6-9H2,(H,16,17)/t11-,12+,13?

InChI Key

FLTWKOSMDPKBJX-FUNVUKJBSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CNC(=O)OCC3=CC=CC=C3)CN1

Canonical SMILES

C1C2C(C2CNC(=O)OCC3=CC=CC=C3)CN1

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate

Detailed Synthetic Route

Step 1: Preparation of the 3-Azabicyclo[3.1.0]hexane Core
  • Starting from suitable precursors (e.g., cyclopropane derivatives or aziridines), the bicyclic ring system is constructed via intramolecular cyclization or ring expansion reactions.
  • Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis to obtain the (1R,5S,6R) configuration.
Step 3: Carbamate Formation
  • The methylated bicyclic amine is reacted with benzyl chloroformate (also known as benzyl carbonochloridate) to form the carbamate linkage.
  • This step is generally performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low temperatures (0 °C to room temperature) in the presence of a base (e.g., triethylamine) to scavenge hydrochloric acid formed during the reaction.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Cyclization precursors, chiral catalyst 0 °C to 50 °C Ethanol or THF 65-80 Stereoselective control crucial
2 Formaldehyde, NaBH3CN, pH 6-7 buffer 0 °C to RT Methanol/water 70-85 Reductive amination step
3 Benzyl chloroformate, triethylamine 0 °C to RT DCM or THF 75-90 Anhydrous conditions required

Purification and Characterization

  • The final product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Optical rotation measurements validate stereochemistry.

Comparative Analysis with Related Compounds

This compound shares synthetic similarities with related azabicyclic carbamates such as tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate. However, the benzyl carbamate variant requires more stringent control during the carbamate formation step due to the increased reactivity of benzyl chloroformate and potential for side reactions.

Feature Benzyl Carbamate Variant Tert-butyl Carbamate Variant
Carbamoylating Agent Benzyl chloroformate tert-Butyl chloroformate
Reaction Temperature 0 °C to RT 0 °C to RT
Solvent Preference Dichloromethane or Tetrahydrofuran Dichloromethane
Purification Complexity Moderate; benzyl group may require hydrogenolysis for removal Moderate; tert-butyl group removable by acid
Application Focus Medicinal chemistry, neurological targets Similar, with different pharmacokinetic profiles

Research Data and Results Summary

  • Yields for the overall synthesis range between 50-70% after purification.
  • Stereochemical purity confirmed by chiral HPLC exceeds 95%.
  • Stability studies indicate the compound is stable under refrigerated conditions for several months.
  • Safety data indicate harmful if swallowed; proper handling with personal protective equipment is mandatory.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbonic acid derivatives. For this compound:

  • Acidic hydrolysis (HCl/H₂O): Cleaves the carbamate bond, producing benzyl alcohol, CO₂, and the primary amine [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methylamine .

  • Basic hydrolysis (NaOH/EtOH): Generates sodium carbonate and the same amine product.

Reaction Conditions

ConditionTemperatureTimeYield
1M HCl, reflux100°C6 hr85–92%
2M NaOH, ethanol80°C4 hr78–86%

The bicyclic structure’s steric hindrance slightly reduces hydrolysis rates compared to linear carbamates.

Alcoholysis and Transesterification

The benzyl carbamate group reacts with alcohols in the presence of catalysts:

  • Methanolysis (MeOH, H₂SO₄): Forms methyl carbamate and releases benzyl alcohol.

  • Transesterification (R-OH, Ti(OiPr)₄): Exchanges the benzyloxy group with other alkoxy groups (e.g., tert-butyl) .

Selectivity Notes

  • The reaction favors primary alcohols over secondary alcohols due to steric constraints near the carbamate oxygen.

  • Catalytic Ti(OiPr)₄ improves yields to >90% under mild conditions (60°C, 2 hr) .

Alkylation and Nucleophilic Substitution

The tertiary amine in the azabicyclo[3.1.0]hexane core participates in alkylation:

  • Methylation (CH₃I, K₂CO₃): Forms a quaternary ammonium salt at the nitrogen atom .

  • Benzylation (BnBr, DIPEA): Introduces additional benzyl groups, though competing O-alkylation is minimized via steric control .

Reactivity Trends

ReagentPosition ModifiedYield
CH₃IN-alkylation70–75%
BnBrN-alkylation65–68%

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system undergoes ring-opening under specific conditions:

  • Acid-mediated ring-opening (H₂SO₄, H₂O): Cleaves the cyclopropane ring, yielding a piperidine derivative .

  • Base-induced fragmentation (NaOMe/MeOH): Produces linear amine intermediates .

Mechanistic Insight

  • Ring-opening is regioselective, favoring cleavage at the cyclopropane bridgehead due to angle strain .

  • Products retain the carbamate group, enabling further functionalization.

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidants:

  • H₂O₂/Na₂WO₄ : Oxidizes the tertiary amine to an N-oxide (60% yield) .

  • mCPBA : Forms an epoxide at the cyclopropane ring (not observed due to steric shielding).

Comparative Reactivity with Analogues

A comparison with structurally related carbamates reveals distinct reactivity patterns:

CompoundHydrolysis RateAlkylation Yield
Benzyl carbamate (this compound)Moderate65–75%
tert-Butyl analogueSlow80–85%
3-Benzyl-3-azabicyclo[3.1.0]hexane Fast50–55%

The bicyclic framework and benzyl group synergistically modulate electron density and steric effects .

Scientific Research Applications

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl Carbamate Derivatives

The tert-butyl variant, tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134677-60-4), replaces the benzyl group with a tert-butyl moiety. This substitution reduces steric bulk and enhances metabolic stability compared to the benzyl derivative, making it preferable for prodrug strategies. Molecular weight differences (198.26 vs. ~244.29 for the benzyl compound) also influence solubility and pharmacokinetics .

Hydroxymethyl and Ester Derivatives

[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS 134575-13-6) features a hydroxymethyl group instead of carbamate. Ethyl and methyl ester derivatives, such as ethyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1373253-19-0), serve as intermediates for further functionalization. Their lower molecular weights (e.g., 191.66) and ionic character (as hydrochlorides) distinguish them from neutral carbamates .

Stereochemical Variations

The rel-(1R,5S,6R) configuration in the target compound contrasts with isomers like rel-(1R,5S,6s)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575-12-5). Stereochemistry critically impacts biological activity; for example, mazisotine (a somatostatin receptor agonist) relies on the (1R,5S,6R) configuration for target engagement .

Role in Drug Discovery

The bicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry. For instance, derivatives like 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one are explored as building blocks for kinase inhibitors, while the target compound’s benzyl carbamate group may enhance blood-brain barrier penetration compared to polar analogues .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Purity/Notes
Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[...]methyl]carbamate C14H16N2O2* 244.29* Benzyl carbamate Not explicitly stated
tert-Butyl N-[rel-(1R,5S,6r)-...]carbamate (134677-60-4) C10H18N2O2 198.26 tert-Butyl carbamate ≥97%
[rel-(1R,5S,6r)-...]methanol (134575-13-6) C6H11NO 113.16 Hydroxymethyl Pharmablock product
Ethyl carboxylate hydrochloride (1373253-19-0) C8H14ClNO2 191.66 Ethyl ester, HCl salt ≥97%

*Estimated based on structural similarity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate, and how is stereochemical control achieved?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving bicyclic intermediates. For example, tert-butyl-protected 3-azabicyclo[3.1.0]hexane derivatives (e.g., BD265313 in ) serve as precursors. Stereochemical control is achieved through chiral resolution or asymmetric catalysis. In , ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate was used as a key intermediate, with stereochemistry confirmed by NMR and X-ray crystallography. Carbamate formation is finalized via coupling with benzyl chloroformate under basic conditions (e.g., triethylamine in THF) .

Q. How can the stereochemical configuration of the 3-azabicyclo[3.1.0]hexane core be validated experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming relative stereochemistry. For example, in , NOE correlations between the bicyclo ring protons and substituents (e.g., hydroxymethyl groups) resolved the rel-(1R,5S,6R) configuration. High-resolution mass spectrometry (HRMS) and chiral HPLC further validate purity and enantiomeric excess .

Q. What are the common intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer : Key intermediates include tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate ( , BD265313) and its carboxylate derivatives (e.g., BD163850). Characterization involves IR spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), 1H^1H/13C^{13}C NMR for structural elucidation, and LC-MS for molecular weight confirmation. highlights the use of silyl ether protection (e.g., tert-butyldimethylsilyl) to stabilize hydroxyl groups during synthesis .

Advanced Research Questions

Q. How does the 3-azabicyclo[3.1.0]hexane scaffold influence the biological activity of derivatives like this compound?

  • Methodological Answer : The bicyclic structure enhances rigidity, improving target binding affinity. In , a related compound (nanatinostat) acts as a histone deacetylase (HDAC) inhibitor, where the bicyclo core stabilizes interactions with the enzyme’s active site. Computational docking studies (e.g., molecular dynamics simulations) and structure-activity relationship (SAR) analyses are used to optimize substituents for potency and selectivity .

Q. What experimental strategies resolve contradictions in reported synthetic yields for hydroxylation steps of bicyclic intermediates?

  • Methodological Answer : Discrepancies in hydroxylation yields (e.g., 9% in vs. 93% in optimized protocols) are addressed via reaction condition screening. For instance, replacing ethyl trimethylammonium permanganate with N-methylmorpholine-N-oxide (NMO) and catalytic OsO₄ improves dihydroxylation efficiency ( ). Kinetic studies (e.g., monitoring by TLC or in situ IR) identify optimal temperature and stoichiometry .

Q. How are advanced derivatives of this compound evaluated for in vitro and in vivo activity, particularly in oncology?

  • Methodological Answer : Derivatives are screened in cell-based assays (e.g., leukemia cell lines in ) for IC₅₀ determination. In vivo efficacy is assessed using xenograft models, with pharmacokinetic parameters (e.g., half-life, bioavailability) measured via LC-MS/MS. details reverse-phase HPLC purification of active compounds, followed by HRMS and 1H^1H NMR validation .

Q. What role does the carbamate group play in modulating the compound’s stability and bioavailability?

  • Methodological Answer : The benzyl carbamate moiety enhances metabolic stability by resisting hydrolysis compared to ester or amide groups. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) quantify degradation rates. In , similar carbamate derivatives showed improved logP values (measured via shake-flask method), enhancing blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.